
3-(4-Butoxyphenyl)-5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Butoxyphenyl)-5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of butoxy, chlorophenyl, and phenyl groups attached to the triazole ring
Métodos De Preparación
The synthesis of 3-(4-Butoxyphenyl)-5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted phenyl isocyanates under controlled conditions. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-(4-Butoxyphenyl)-5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or chlorophenyl groups are replaced by other substituents using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding phenols and triazole derivatives.
Aplicaciones Científicas De Investigación
3-(4-Butoxyphenyl)-5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases due to its unique chemical structure.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(4-Butoxyphenyl)-5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
3-(4-Butoxyphenyl)-5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole can be compared with other similar triazole compounds, such as:
3-(4-Methoxyphenyl)-5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole: This compound has a methoxy group instead of a butoxy group, which may affect its reactivity and biological activity.
3-(4-Butoxyphenyl)-5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole:
3-(4-Butoxyphenyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole: The substitution of a phenyl group with a methyl group can alter its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H22ClN3O |
|---|---|
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
3-(4-butoxyphenyl)-5-(4-chlorophenyl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C24H22ClN3O/c1-2-3-17-29-22-15-11-19(12-16-22)24-27-26-23(18-9-13-20(25)14-10-18)28(24)21-7-5-4-6-8-21/h4-16H,2-3,17H2,1H3 |
Clave InChI |
FJJAZOQXRNMPHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11774401.png)

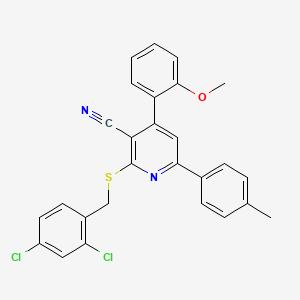


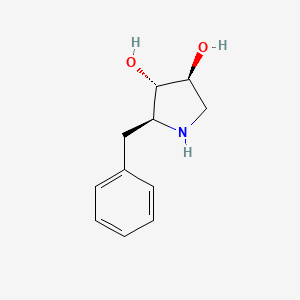
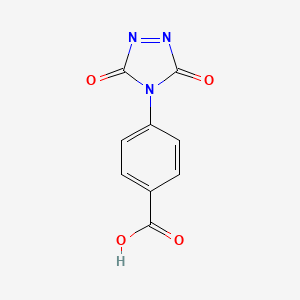

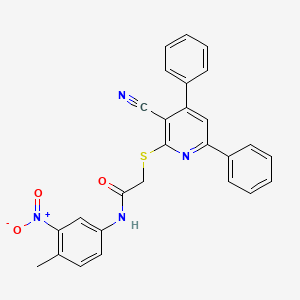
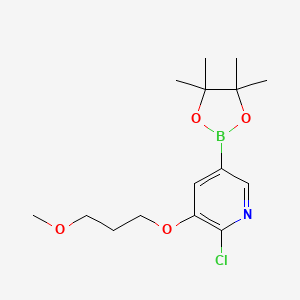
![2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole](/img/structure/B11774471.png)

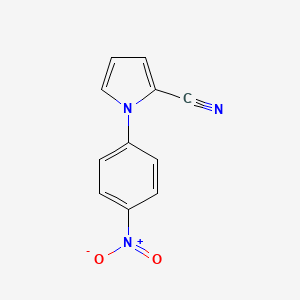
![2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B11774489.png)
